molecular formula C10H13NO B185295 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol CAS No. 18004-75-6

2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol

Cat. No. B185295
CAS RN: 18004-75-6
M. Wt: 163.22 g/mol
InChI Key: UEXJDQXPZIDVJC-UHFFFAOYSA-N
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Description

2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol is a chemical compound with the molecular formula C10H13NO . It is used for research and development purposes .


Synthesis Analysis

The synthesis of a small library of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives has been presented in the literature . The compounds were tested for their antiproliferative activity in various human cells . The most active compound, ®-5a, was able to affect cell cycle phases and induce mitochondrial membrane depolarization and cellular ROS production in A2780 cells .


Molecular Structure Analysis

The molecular structure of 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol has been characterized by 1H- and 13C-NMR, ESI-MS, and IR .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol include a boiling point of 384.9±15.0 C at 760 mmHg and a melting point of 248-250 C .

Safety And Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . It is advised to be used only for R&D and not for medicinal, household, or other uses .

properties

IUPAC Name

2-methyl-5,6,7,8-tetrahydro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h6H,2-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXJDQXPZIDVJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70510161
Record name 2-Methyl-5,6,7,8-tetrahydroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70510161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5,6,7,8-tetrahydroquinolin-4-ol

CAS RN

18004-75-6
Record name 2-Methyl-5,6,7,8-tetrahydroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70510161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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